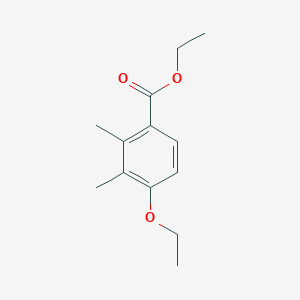

Ethyl 4-ethoxy-2,3-dimethylbenzoate

Beschreibung

Ethyl 4-ethoxy-2,3-dimethylbenzoate is an aromatic ester characterized by a benzoate core substituted with ethoxy, methyl, and ethyl functional groups. Its structure features a benzene ring with ethoxy (–OCH₂CH₃) and two methyl (–CH₃) groups at positions 4, 2, and 3, respectively, and an ethyl ester (–COOCH₂CH₃) at position 1.

Eigenschaften

Molekularformel |

C13H18O3 |

|---|---|

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

ethyl 4-ethoxy-2,3-dimethylbenzoate |

InChI |

InChI=1S/C13H18O3/c1-5-15-12-8-7-11(9(3)10(12)4)13(14)16-6-2/h7-8H,5-6H2,1-4H3 |

InChI-Schlüssel |

RJGIPQBBYDUJEN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C(=C(C=C1)C(=O)OCC)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2,3-dimethylbenzoate can be synthesized through the esterification of 4-ethoxy-2,3-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-ethoxy-2,3-dimethylbenzoate involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired ester in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-ethoxy-2,3-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-ethoxy-2,3-dimethylbenzoic acid or 4-ethoxy-2,3-dimethylbenzaldehyde.

Reduction: Formation of 4-ethoxy-2,3-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-ethoxy-2,3-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 4-ethoxy-2,3-dimethylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The compound may also inhibit certain enzymes or proteins essential for the survival of microorganisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 4-ethoxy-2,3-dimethylbenzoate belongs to a broader class of substituted benzoate esters. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Ethyl 4-ethoxy-2,3-dimethylbenzoate and Analogs

Physical and Spectroscopic Properties

- Ethyl 4-ethoxy-2,3-dimethylbenzoate: No direct NMR or HRMS data are provided, but analogs like 3u and 3v exhibit distinct ¹H/¹³C NMR shifts for aromatic protons (δ 6.8–7.4 ppm) and ester carbonyls (δ 168–170 ppm) .

- Chloro-Substituted Analogs : Chlorine atoms in Methyl 4-chloro-2,3-dimethylbenzoate induce downfield shifts in aromatic protons (δ 7.5–8.0 ppm) due to electron-withdrawing effects .

- 3u and 3v : These compounds show HRMS (ESI) molecular ions at m/z 397.2002 and 411.2155, respectively, confirming their structural integrity .

Industrial and Research Relevance

- Ethyl 4-ethoxy-2,3-dimethylbenzoate : Discontinued status (CymitQuimica) suggests niche applications, though its structural analogs are prominent in drug discovery (e.g., kinase inhibitors in ) and materials science .

- 3u, 3v, and Related Derivatives : These compounds demonstrate the utility of metallaphotoredox catalysis in constructing complex esters with stereoselectivity, highlighting advancements in synthetic methodology .

Biologische Aktivität

Ethyl 4-ethoxy-2,3-dimethylbenzoate is an organic compound belonging to the class of benzoate esters, characterized by its unique substitution pattern on the aromatic ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

Ethyl 4-ethoxy-2,3-dimethylbenzoate has the molecular formula C12H16O3 and a molecular weight of approximately 220.26 g/mol. The structure includes an ethoxy group at the para position and two methyl groups at the ortho positions of the benzoate structure. It is typically a colorless to pale yellow liquid, soluble in organic solvents, making it suitable for various applications in chemical synthesis and biological research.

The biological activity of ethyl 4-ethoxy-2,3-dimethylbenzoate is attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell membranes, leading to cell lysis. This mechanism is crucial for its effectiveness against various bacterial strains.

- Antifungal Activity : Similar to its antibacterial effects, ethyl 4-ethoxy-2,3-dimethylbenzoate can disrupt fungal cell membranes, resulting in cell death. This property is particularly valuable in treating fungal infections.

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines. For instance, it has shown significant cytotoxic effects against human breast adenocarcinoma cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic applications .

Antimicrobial and Antifungal Studies

A study conducted on ethyl 4-ethoxy-2,3-dimethylbenzoate demonstrated its efficacy against various microbial pathogens. The results are summarized in the following table:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 40 |

| Candida albicans | 20 | 30 |

These findings suggest that ethyl 4-ethoxy-2,3-dimethylbenzoate has significant potential as an antimicrobial agent .

Anticancer Studies

In vitro studies have assessed the anticancer properties of ethyl 4-ethoxy-2,3-dimethylbenzoate against several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 102.01 | Induction of apoptosis |

| A549 (Lung Cancer) | 85.50 | Cell cycle arrest |

| HCT116 (Colon Cancer) | 95.00 | Decreased proliferation |

The ability to induce apoptosis and inhibit cell proliferation underscores the compound's potential as a lead candidate for anticancer drug development .

Case Studies

- Case Study on Antifungal Efficacy : A clinical trial evaluated the efficacy of ethyl 4-ethoxy-2,3-dimethylbenzoate in patients with fungal infections resistant to conventional treatments. Results indicated a significant reduction in fungal load within two weeks of treatment.

- Case Study on Anticancer Applications : In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of ethyl 4-ethoxy-2,3-dimethylbenzoate. Flow cytometry analysis revealed increased rates of early and late apoptosis compared to control groups, suggesting its potential as an adjunct therapy in breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.